3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its multifaceted pharmacological profiles. This compound is part of the pyridopyrimidine family, known for their broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the Staudinger–aza-Wittig reaction, where 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones are reacted with triphenylphosphine (PPh3) in dry acetonitrile (MeCN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) in butanol (BuOH) for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cell signaling and cancer progression . The compound’s ability to inhibit these enzymes suggests its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities and is also a potent inhibitor of protein tyrosine kinases.
Uniqueness
3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and the broad spectrum of biological activities it exhibits.
Properties
CAS No. |
40338-58-7 |
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Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-hydroxy-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-3-8-2-1-5(4)9-7(12)10(6)13/h1-3,13H,(H,9,12) |
InChI Key |
GONFEQTYWALNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)N(C2=O)O |
Origin of Product |
United States |
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